
N1-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of adamantane, which is a type of diamondoid and the simplest structural form of diamond. Adamantane derivatives have been studied for various applications, including medicinal chemistry .
Molecular Structure Analysis
The adamantane core of the molecule is a highly symmetrical, three-dimensional structure composed of three fused cyclohexane rings in the “chair” conformation . The oxalamide group is likely to contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its adamantane core and the specific substituents attached to it. Adamantane itself is a colorless, crystalline solid .Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism
Research on compounds targeting orexin receptors, which are involved in regulating arousal, stress, and appetite, suggests potential applications in treating disorders such as binge eating and insomnia. For example, studies on selective orexin receptor antagonists have shown their efficacy in reducing compulsive food intake in animal models, indicating potential therapeutic applications in eating disorders (Piccoli et al., 2012).
Serotonin Receptor Interactions
Compounds that interact with serotonin receptors have been evaluated for their potential in treating various psychiatric and neurological disorders. For instance, GR127935, a 5-HT1B/D receptor ligand, has been investigated for its selectivity and antagonistic properties against functional responses mediated by serotonin receptors, highlighting its potential utility in neurological research (Vries et al., 1997).
Synthetic Methodologies
The development of novel synthetic methodologies for oxalamide and related compounds, as seen in studies focusing on the rearrangement of oxiranes for synthesizing oxalamides, underscores the chemical interest in these structures for creating new materials or pharmaceuticals (Mamedov et al., 2016).
Antipsychotic Potential
Investigations into compounds with affinities for dopamine and serotonin receptors, such as ACP-103, a 5-HT2A receptor inverse agonist, indicate research applications in developing antipsychotic medications. These studies explore the behavioral and pharmacological effects of such compounds, offering insights into their therapeutic potential (Vanover et al., 2006).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of organotin(IV) complexes for their cytotoxic and antimicrobial activities highlight the potential of adamantane and oxalamide derivatives in cancer treatment and infection control. These studies provide a basis for the development of new drugs with improved efficacy and selectivity (Basu Baul et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-26-21(15-8-13-7-14(10-15)11-16(21)9-13)12-22-19(24)20(25)23-17-5-3-4-6-18(17)27-2/h3-6,13-16H,7-12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARKOMUXFRCPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2375136.png)
![N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2375138.png)
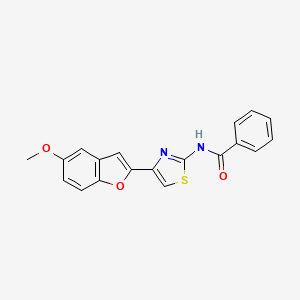
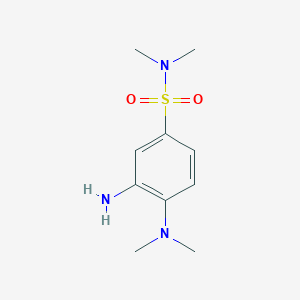
![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)
![(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375146.png)
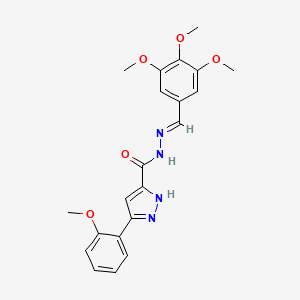
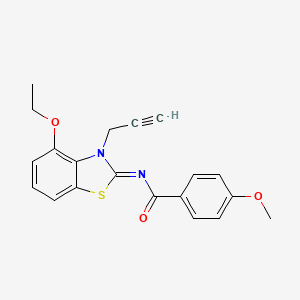
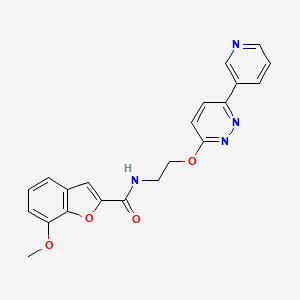
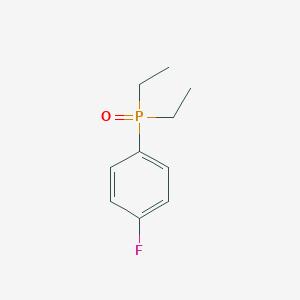
![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)
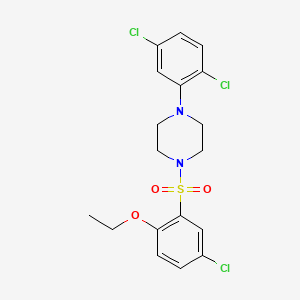
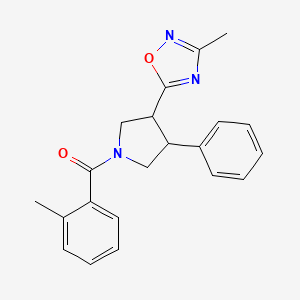
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)